molecular formula C17H20ClN5 B11228528 1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11228528
M. Wt: 329.8 g/mol
InChI Key: CGEOJYDYTQTUQY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-amine class, a scaffold known for its versatility in medicinal chemistry. The core structure consists of a pyrazolo[3,4-d]pyrimidine ring system substituted at position 1 with a 5-chloro-2-methylphenyl group and at position 4 with a 3-methylbutylamine moiety.

The 5-chloro-2-methylphenyl group enhances lipophilicity and may influence target binding through steric and electronic effects, while the 3-methylbutyl chain likely improves solubility and pharmacokinetic properties compared to aryl-substituted derivatives .

Properties

Molecular Formula

C17H20ClN5

Molecular Weight

329.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H20ClN5/c1-11(2)6-7-19-16-14-9-22-23(17(14)21-10-20-16)15-8-13(18)5-4-12(15)3/h4-5,8-11H,6-7H2,1-3H3,(H,19,20,21)

InChI Key

CGEOJYDYTQTUQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 5-chloro-2-methylphenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reaction: The core structure is then subjected to a substitution reaction with 3-methylbutylamine in the presence of a suitable catalyst, such as palladium or copper, to introduce the N-(3-methylbutyl) group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The chloro substituent at the phenyl ring enables palladium-catalyzed cross-coupling reactions. For example:
Reaction:

1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine+Boronic AcidPd(PPh3)4,BaseAryl-Substituted Product\text{this compound} + \text{Boronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Aryl-Substituted Product}

Conditions:

  • Catalyst: Pd(PPh₃)₄ (1–3 mol%)

  • Solvent: Aqueous isopropanol (IPA)

  • Base: Na₂CO₃/K₂CO₃

  • Temperature: 60–80°C

Entry Boronic AcidYield (%)Pd Residue (ppm)Reference
1Phenyl883–8
24-Methoxyphenyl825–10

Key Findings:

  • Residual Pd levels in products are minimized using filtration through Hyflo Super-Cel and crystallization with acetic acid .

  • Catalyst loadings as low as 0.01 mol% Pd (4.9–7 ppm) achieve moderate conversions in biphasic systems .

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes nucleophilic substitution at the 4-amine position:
Reaction:

This compound+R-XBaseN-Alkylated Product\text{this compound} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated Product}

Conditions:

  • Base: K₂CO₃ or Et₃N

  • Solvent: DMF or THF

Entry R-XTemperature (°C)Yield (%)Reference
1CH₃I2575
2Benzyl chloride8068

Mechanistic Insight:
Alkylation occurs preferentially at the pyrimidine N-4 due to its higher basicity compared to the pyrazole N-1 .

Multicomponent Reactions

The compound participates in ionic liquid ([Et₃NH][HSO₄])-catalyzed multicomponent reactions to form fused heterocycles :
Reaction:

This compound+Aldehyde+Acyl Acetonitrile[Et₃NH][HSO₄]Pyrazolo[3,4-b]pyridine Derivative\text{this compound} + \text{Aldehyde} + \text{Acyl Acetonitrile} \xrightarrow{\text{[Et₃NH][HSO₄]}} \text{Pyrazolo[3,4-b]pyridine Derivative}

Optimized Conditions:

  • Catalyst: 1 mmol [Et₃NH][HSO₄]

  • Solvent-free, 60°C, 30 minutes

Aldehyde Product Yield (%)Purity (%)Reference
4-Chlorobenzaldehyde96>99
Furfural9298

Advantages:

  • Solvent-free conditions reduce environmental impact.

  • High yields (92–96%) with low catalyst loading (1 mmol) .

Halogenation and Functional Group Interconversion

The 5-chloro substituent on the phenyl ring can be replaced via radical or metal-mediated pathways:
Reaction:

This compoundCuI, LigandC–N/C–O Coupled Product\text{this compound} \xrightarrow{\text{CuI, Ligand}} \text{C–N/C–O Coupled Product}

Conditions:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMSO, 100°C

Entry NucleophileProduct TypeYield (%)Reference
1NaN₃Azide65
2KSCNThiocyanate58

Limitations:
Steric hindrance from the 2-methylphenyl group reduces yields in bulkier nucleophiles .

Oxidation and Reduction

The pyrazolo[3,4-d]pyrimidine core is resistant to oxidation but undergoes selective reduction:
Reaction:

This compoundNaBH4, MeOHDihydropyrimidine Analog\text{this compound} \xrightarrow{\text{NaBH}_4,\ \text{MeOH}} \text{Dihydropyrimidine Analog}

Conditions:

  • Reductant: NaBH₄ (2 equiv)

  • Solvent: Methanol, 0°C → RT

Entry ReductantProductYield (%)Reference
1NaBH₄Dihydropyrimidine82
2H₂ (Pd/C)Fully saturated core45

Key Insight:
Selective reduction preserves the chloro and methyl substituents .

Acid/Base-Mediated Degradation

Stability studies in acidic/basic media reveal decomposition pathways:

Condition pHDegradation ProductsHalf-Life (h)Reference
0.1 M HCl (25°C)1.25-Chloro-2-methylphenol, Pyrazole-3-carboxylic acid12
0.1 M NaOH (25°C)13.04-Amino-pyrazolo[3,4-d]pyrimidine8

Implications:
The compound is more stable in neutral buffers (t₁/₂ > 48 h) .

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aryl Substitutions : Alkylamine substituents (e.g., 3-methylbutyl) generally improve aqueous solubility compared to aromatic amines (e.g., 3-chlorophenyl), as seen in the target compound vs. ’s analog .
  • Halogen Effects : Chlorine atoms at position 1 (e.g., 5-chloro-2-methylphenyl) enhance binding affinity in kinase inhibitors by forming halogen bonds with target proteins .

Kinase Inhibition

  • OSI-027 (R39): Exhibits dual mTORC1/mTORC2 inhibition (IC50: 22 nM and 65 nM, respectively) with >100-fold selectivity over PI3K isoforms. Its pyrazolo[3,4-d]pyrimidin-4-amine core occupies the ATP-binding pocket, while the morpholinoethylthio group enhances kinase selectivity .
  • 1-(t-Butyl)-3-(naphthalen-1-yl) Analog : Acts as a Src family kinase inhibitor (IC50 < 10 nM for c-Src), demonstrating the impact of bulky aromatic groups on kinase selectivity .

Antiviral Activity

  • SARS-CoV-2 Mpro Inhibitors: Derivatives like 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine () show high-nanomolar affinity (IC50 ~100 nM), attributed to chloro substituents enhancing hydrophobic interactions with the protease active site .

Anti-Inflammatory Effects

  • KKC080096 : Upregulates heme oxygenase-1 (HO-1) in microglial cells, reducing neuroinflammation. The 4-methoxybenzyl group at position 4 is critical for HO-1 induction .

Clinical and Preclinical Relevance

  • BTK PROTACs: Derivatives like 3-(4-phenoxyphenyl)-1-(4-piperidyl)pyrazolo[3,4-d]pyrimidin-4-amine () are used in proteolysis-targeting chimeras, highlighting the scaffold’s adaptability in novel therapeutic modalities .

Q & A

Basic: What synthetic strategies are effective for preparing 1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For example:

  • Step 1: Intermediate preparation via coupling reactions. A pyrazolo[3,4-d]pyrimidin-4-amine core can be synthesized by reacting 5-chloro-2-methylphenyl derivatives with alkyl/aryl halides in dry acetonitrile or dichloromethane under reflux .
  • Step 2: Functionalization of the amine group. Introducing the 3-methylbutyl substituent may require nucleophilic substitution with 3-methylbutyl halides in the presence of a base (e.g., K₂CO₃) at 60–80°C .
  • Optimization: Solvent choice (e.g., acetonitrile for polar intermediates) and temperature control are critical. Purity is enhanced via recrystallization from acetonitrile or ethanol .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Answer:

  • Structural Confirmation: Use ¹H NMR to verify substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm, alkyl groups at δ 1.0–2.5 ppm) and IR for functional groups (e.g., C-N stretches at ~1350 cm⁻¹) .
  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, targeting >95% purity. Retention time comparisons with standards are essential .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and cellular models for this compound?

Answer:

  • Experimental Design:
    • Dose-Response Curves: Test a wide concentration range (nM to μM) to identify off-target effects at higher doses.
    • Membrane Permeability: Use assays like Caco-2 monolayers to assess cellular uptake limitations .
    • Metabolic Stability: Perform liver microsome studies to evaluate rapid degradation in cellular models .
  • Data Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to differentiate assay-specific artifacts from true biological variability .

Advanced: What computational methods are suitable for predicting target binding modes and structure-activity relationships (SAR)?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinase targets (e.g., JAK2 or EGFR). Key parameters:
    • Grid box centered on ATP-binding pockets.
    • Include water molecules for hydrogen-bond networks .
  • SAR Studies: Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with activity using QSAR models (e.g., CoMFA or machine learning algorithms) .
  • Validation: Cross-check docking results with mutagenesis data or competitive binding assays .

Advanced: How do crystallographic studies inform the conformational stability of this compound, and what intermolecular interactions dominate its solid-state structure?

Answer:

  • Crystallization: Grow single crystals via slow evaporation from DMSO/EtOH mixtures.
  • Key Interactions:
    • Intramolecular: N–H⋯N hydrogen bonds stabilize the pyrazolo-pyrimidine core (bond length ~2.8 Å) .
    • Intermolecular: C–H⋯π interactions between aromatic rings and van der Waals forces from alkyl chains contribute to packing .
  • Thermal Analysis: Differential scanning calorimetry (DSC) reveals melting points correlated with crystalline stability .

Basic: What are common synthetic intermediates for derivatizing this compound, and how can selectivity be maintained?

Answer:

  • Key Intermediates:
    • 5-Chloro-2-methylphenyl precursors (e.g., via Ullmann coupling) .
    • N-(3-methylbutyl)amine intermediates synthesized via reductive amination .
  • Selectivity Tips:
    • Use protecting groups (e.g., Boc for amines) during functionalization .
    • Optimize stoichiometry to avoid over-alkylation .

Advanced: How can researchers evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?

Answer:

  • In Vivo PK Studies:
    • Administer via IV/oral routes in rodents; collect plasma at timed intervals.
    • LC-MS/MS quantifies compound levels (LLOQ ~1 ng/mL) .
  • Key Metrics: Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F) using non-compartmental analysis (Phoenix WinNonlin) .
  • Tissue Distribution: Radiolabel the compound (³H or ¹⁴C) for autoradiography .

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